1-(2,5-Dimethoxy-4-methylphenyl)butan-2-amine hydrochloride
Overview
Description
α-ethyl 2C-D (hydrochloride): is a synthetic compound categorized as a phenethylamine and amphetamine. It is known for its structural similarity to other psychoactive substances and is primarily used in research settings. The compound is characterized by its chemical formula C13H21NO2 • HCl and a molecular weight of 259.8 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of α-ethyl 2C-D (hydrochloride) typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.
Formation of Nitropropene: The aldehyde is reacted with nitroethane in the presence of a strong base, such as potassium hydroxide, to form 1-(2,5-dimethoxyphenyl)-2-nitropropene.
Industrial Production Methods: Industrial production methods for α-ethyl 2C-D (hydrochloride) are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions: α-ethyl 2C-D (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or sulfonic acids can be used for substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
α-ethyl 2C-D (hydrochloride) is primarily used in scientific research, including:
Chemistry: As an analytical reference standard for mass spectrometry and other analytical techniques.
Biology: Studying the effects of phenethylamines on biological systems.
Medicine: Investigating potential therapeutic applications and psychoactive effects.
Industry: Used in forensic chemistry and toxicology for drug discrimination studies.
Mechanism of Action
The mechanism of action of α-ethyl 2C-D (hydrochloride) involves its interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors . It acts as a partial agonist at these receptors, leading to the release of neurotransmitters and subsequent psychoactive effects.
Comparison with Similar Compounds
- 2,5-dimethoxy-4-methylamphetamine (DOM)
- 2,5-dimethoxy-4-ethylamphetamine (DOET)
- 2,5-dimethoxy-4-bromoamphetamine (DOB)
Comparison:
- α-ethyl 2C-D (hydrochloride) is unique due to its α-ethyl substitution, which differentiates it from other phenethylamines like DOM and DOET. This substitution can influence its potency, duration of action, and receptor affinity .
Properties
IUPAC Name |
1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-5-11(14)7-10-8-12(15-3)9(2)6-13(10)16-4;/h6,8,11H,5,7,14H2,1-4H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMDHDKBZGKPGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=C(C=C(C(=C1)OC)C)OC)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901343242 | |
Record name | 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminobutane hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901343242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54690-19-6, 52663-86-2 | |
Record name | Dimoxamine hydrochloride, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054690196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimoxamine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292248 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminobutane hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901343242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIMOXAMINE HYDROCHLORIDE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDP79PU26K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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